molecular formula C11H13ClN4 B14002535 4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-26-9

4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile

Cat. No.: B14002535
CAS No.: 78604-26-9
M. Wt: 236.70 g/mol
InChI Key: KYQRMHWFNQEZNB-UHFFFAOYSA-N
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Description

4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a hydrazinyl group and a 4-chlorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobutylamine with hydrazine to form the intermediate 4-chlorobutylhydrazine. This intermediate is then reacted with 4-cyanobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobutyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the benzonitrile core.

    Reduction: Reduced forms of the hydrazinyl group or the nitrile group.

    Substitution: Substituted derivatives where the chlorobutyl group is replaced by other functional groups.

Scientific Research Applications

4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-chlorobutylimino)hydrazinyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitrile group.

    4-(2-(4-chlorobutylimino)hydrazinyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78604-26-9

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

4-[2-(4-chlorobutylimino)hydrazinyl]benzonitrile

InChI

InChI=1S/C11H13ClN4/c12-7-1-2-8-14-16-15-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2,(H,14,15)

InChI Key

KYQRMHWFNQEZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NN=NCCCCCl

Origin of Product

United States

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